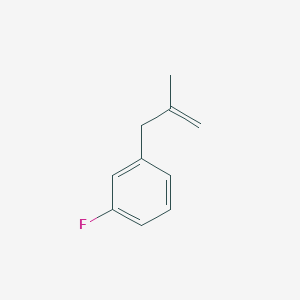

3-(3-氟苯基)-2-甲基-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Fluorophenyl)-2-methyl-1-propene, also known as 3-FPMP, is an organic compound that has a variety of uses in the scientific and medical fields. This compound is composed of three main elements: fluorine, phenyl, and methyl. It has a molecular weight of 181.17 g/mol and a melting point of -32.2°C. 3-FPMP is a colorless, volatile liquid with a pungent odor. It is classified as a haloalkane, which is a type of organic compound that contains halogen atoms.

科学研究应用

抗肿瘤活性

- Naito 等人(2005 年)的一项研究合成了新型化合物,包括 3-氟苯基衍生物,这些化合物对肿瘤细胞系表现出有效的细胞毒性,并在体外和体内模型中表现出抗肿瘤活性,而不会对小鼠造成不良影响 (Naito 等人,2005 年)。

材料科学与化学

- Nagaraju 等人(2018 年)的研究讨论了包括 4-氟苯基衍生物在内的化合物的合成和晶体结构,突出了它们在材料科学和制药中的重要性。这些化合物已显示出多种生物活性,并用于各种技术应用中 (Nagaraju 等人,2018 年)。

高分子科学

- Botteghi 等人(1999 年)的一项研究探索了使用铑催化剂对 3,3-双(对氟苯基)丙烯进行加氢甲酰化。该研究的发现对于开发药品和其他化学产品具有重要意义 (Botteghi 等人,1999 年)。

- Staal 等人(2003 年)研究了使用改性催化剂(包括氟苯基衍生物)聚合丙烯。这项研究为高分子科学和材料工程的进步做出了贡献 (Staal 等人,2003 年)。

放射性药物

- Gedik 等人(2015 年)确定了包括氟苯基衍生物在内的潜在生物活性化合物的辐射参数。这项研究对于在医学肿瘤学中开发新化合物至关重要 (Gedik 等人,2015 年)。

药理学

- Chou 等人(2010 年)设计并合成了新的候选药物,包括 3-氟苯基衍生物,作为有效的抗肿瘤剂。他们的研究为开发新的抗癌药物提供了见解 (Chou 等人,2010 年)。

光电学

- Li 等人(2002 年)对聚(噻吩)进行了一项研究,展示了包括氟苯基单元在内的官能团如何影响它们的光学性质,这对于光电学中的应用至关重要 (Li 等人,2002 年)。

作用机制

Target of Action

The primary target of “3-(3-Fluorophenyl)-2-methyl-1-propene” is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Pharmacokinetics

Similar compounds have been shown to have a variety of adme properties, which can impact their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of “3-(3-Fluorophenyl)-2-methyl-1-propene” can be influenced by various environmental factors. For instance, the stability of organoboron compounds, which are key reagents in the Suzuki–Miyaura reaction, can be affected by air and moisture .

属性

IUPAC Name |

1-fluoro-3-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRKHXUDPUCIAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641172 |

Source

|

| Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-2-methyl-1-propene | |

CAS RN |

701-80-4 |

Source

|

| Record name | 1-Fluoro-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)